molecular formula C25H23N3O3S B4932188 2-[N-(3,4-Dimethylphenyl)benzenesulfonamido]-N-(quinolin-8-YL)acetamide

2-[N-(3,4-Dimethylphenyl)benzenesulfonamido]-N-(quinolin-8-YL)acetamide

Cat. No.: B4932188
M. Wt: 445.5 g/mol
InChI Key: UMXSWBXAGHKTJB-UHFFFAOYSA-N
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Description

2-[N-(3,4-Dimethylphenyl)benzenesulfonamido]-N-(quinolin-8-yl)acetamide is a synthetic acetamide derivative featuring a benzenesulfonamido group linked to a 3,4-dimethylphenyl substituent and a quinolin-8-yl moiety. The quinoline moiety is often associated with luminescent properties or metal coordination capabilities , while the benzenesulfonamido group is commonly found in bioactive molecules, including enzyme inhibitors and antimicrobial agents .

Properties

IUPAC Name

2-[N-(benzenesulfonyl)-3,4-dimethylanilino]-N-quinolin-8-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O3S/c1-18-13-14-21(16-19(18)2)28(32(30,31)22-10-4-3-5-11-22)17-24(29)27-23-12-6-8-20-9-7-15-26-25(20)23/h3-16H,17H2,1-2H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMXSWBXAGHKTJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N(CC(=O)NC2=CC=CC3=C2N=CC=C3)S(=O)(=O)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[N-(3,4-Dimethylphenyl)benzenesulfonamido]-N-(quinolin-8-YL)acetamide typically involves multiple steps, starting from readily available starting materials. One common route involves the formation of the sulfonamide linkage followed by the introduction of the quinoline moiety. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and sometimes catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

2-[N-(3,4-Dimethylphenyl)benzenesulfonamido]-N-(quinolin-8-YL)acetamide can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions can vary widely depending on the desired transformation but often involve controlled temperatures and specific solvents to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of quinoline N-oxides, while substitution reactions can introduce a wide range of functional groups onto the aromatic rings.

Scientific Research Applications

2-[N-(3,4-Dimethylphenyl)benzenesulfonamido]-N-(quinolin-8-YL)acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.

    Industry: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism by which 2-[N-(3,4-Dimethylphenyl)benzenesulfonamido]-N-(quinolin-8-YL)acetamide exerts its effects involves interactions with specific molecular targets. These targets can include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and the biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on shared functional groups (quinoline, benzenesulfonamido, or acetamide) and substitution patterns. Below is a detailed comparison:

Structural Analogues with Quinoline-Acetamide Motifs
Compound Name Molecular Formula Molecular Weight Key Substituents Key Differences Reference
N-Methyl-N-phenyl-2-(quinolin-8-yl-oxy)acetamide C18H16N2O2 292.33 Quinolin-8-yl-oxy, phenyl, methyl Replaces sulfonamido with ether linkage and lacks dimethylphenyl group. Exhibits luminescent properties in coordination complexes.
2-(2-Aminophenyl)-N-(quinolin-8-yl)acetamide C17H15N3O 277.32 2-Aminophenyl, quinolin-8-yl Substitutes benzenesulfonamido with aminophenyl; potential for hydrogen bonding via -NH2.
N,N-Bis(quinolin-8-yl)-2,2'-[(1,3,4-thiadiazole)diyl]diacetamide C28H20N6O2S2 544.62 Dual quinoline, thiadiazole bridge Larger molecular framework with thiadiazole spacer; enhanced π-π stacking potential.

Key Observations :

  • The target compound’s benzenesulfonamido group distinguishes it from ether-linked (e.g., ) or aminophenyl-containing analogs (e.g., ). Sulfonamides typically improve metabolic stability and binding affinity in drug design.
Sulfonamide-Containing Acetamides
Compound Name Molecular Formula Molecular Weight Key Substituents Application/Properties Reference
(E)-N-(2-(4-Methoxystyryl)-5-chloro-8-hydroxyquinolin-7-yl)-4-methoxybenzenesulfonamide C31H26ClN3O5S 612.07 Chloroquinoline, methoxystyryl, methoxybenzenesulfonamide Anticancer or antimicrobial activity (common for sulfonamide-quinoline hybrids).
N-(3,4-Dimethylphenyl)-2-[(2-hydroxyethyl)sulfanyl]acetamide C12H17NO2S 239.33 3,4-Dimethylphenyl, hydroxyethylsulfanyl Likely agrochemical intermediate; sulfanyl group differs from sulfonamido.
2-Chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide C14H21ClNO2 283.78 Chloro, diethylphenyl, methoxymethyl Herbicide (alachlor analog); lacks aromatic heterocycles like quinoline.

Key Observations :

  • The target compound’s quinoline-sulfonamido-acetamide hybrid structure is rare in herbicidal analogs (e.g., alachlor derivatives in ), suggesting divergent applications.
  • Compared to hydroxyethylsulfanyl analogs (e.g., ), the sulfonamido group may confer stronger hydrogen-bonding capacity, relevant in target binding.

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